
5-sec-Butyl-1,3-dicyclohexylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-sec-Butyl-1,3-dicyclohexylbarbituric acid is a barbiturate derivative known for its unique chemical structure and propertiesBarbiturates have historically been used for their sedative and hypnotic properties, although their use has declined due to the development of safer alternatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by alkylation and cyclization reactions. The specific synthetic route may vary, but a common method involves the following steps:
Condensation: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: Barbituric acid is then alkylated with sec-butyl bromide to introduce the sec-butyl group.
Cyclization: The resulting compound undergoes cyclization with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-sec-Butyl-1,3-dicyclohexylbarbituric acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
5-sec-Butyl-1,3-dicyclohexylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying the effects of barbiturates on biological systems.
Medicine: Although not commonly used clinically, it is studied for its potential pharmacological effects.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-sec-Butyl-1,3-dicyclohexylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts as a GABA modulator, enhancing the effects of GABA by prolonging the duration of chloride channel opening. This leads to hyperpolarization of neurons and a decrease in neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric Acid: The parent compound of all barbiturates, known for its basic structure and lack of pharmacological activity.
5-Butyl-1-cyclohexylbarbituric acid: Similar in structure but with different substituents, leading to variations in its pharmacological effects.
Uniqueness
5-sec-Butyl-1,3-dicyclohexylbarbituric acid is unique due to its specific substituents, which confer distinct chemical and pharmacological properties. Its sec-butyl and dicyclohexyl groups differentiate it from other barbiturates, potentially leading to unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
745-31-3 |
|---|---|
Molekularformel |
C20H32N2O3 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
5-butan-2-yl-1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H32N2O3/c1-3-14(2)17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
GUIGEQUDNHREDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
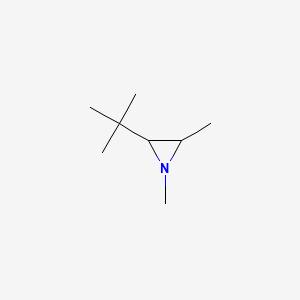
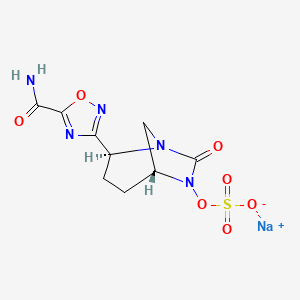
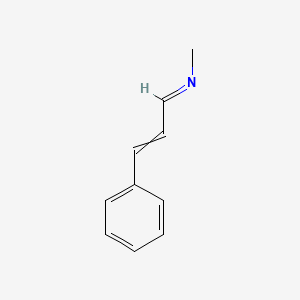

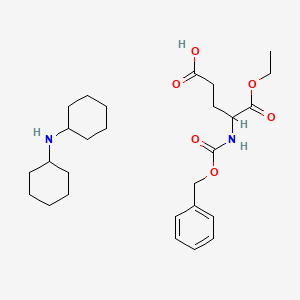
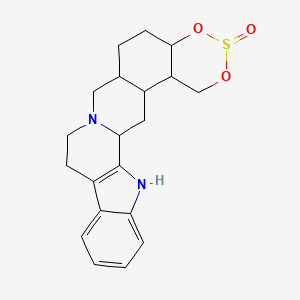
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)

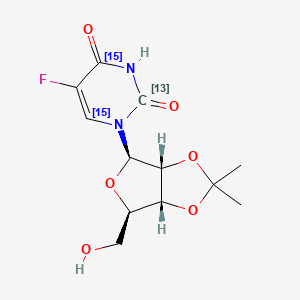
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)

